molecular formula C16H17ClN2OS2 B2916824 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone CAS No. 1797562-50-5

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B2916824
CAS RN: 1797562-50-5
M. Wt: 352.9
InChI Key: ULJFOBWKJCFZGB-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazole rings are found in many biologically active compounds and have various medicinal properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of sulfur and nitrogen in the thiazole ring can influence the compound’s reactivity .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with structural similarities to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone has focused on their synthesis and structural characterization. For example, Shahana and Yardily (2020) synthesized novel compounds related in structure and characterized them using spectral methods and density functional theory (DFT) calculations. The study provided insights into the compounds' structural optimizations, vibrational spectra interpretations, and the influence of electron-withdrawing groups on molecular structure (Shahana & Yardily, 2020).

Molecular Docking and Antibacterial Activity

The same study by Shahana and Yardily (2020) extended to molecular docking analyses to predict the antibacterial activity of their synthesized compounds. This approach helps in understanding the potential applications of these compounds in developing antibacterial agents by examining their interactions with bacterial proteins (Shahana & Yardily, 2020).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) focused on synthesizing heterocyclic compounds with potential anticancer and antimicrobial activities. Their research highlighted the synthesis of compounds with structural elements similar to the query compound, tested against cancer cell lines and pathogenic strains, demonstrating significant biological activities. This suggests a potential research avenue for this compound in exploring anticancer and antimicrobial applications (Katariya, Vennapu, & Shah, 2021).

Synthesis and Reactivity Studies

Pouzet et al. (1998) conducted a study on the synthesis and reactivity of a compound structurally related to the query compound, exploring its interactions with sulfur- and oxygen-containing nucleophiles. Such research provides valuable insights into the chemical reactivity and potential functionalization of these compounds for further applications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives have been found to exhibit antimicrobial and anticancer activities .

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS2/c1-11-18-14(10-22-11)16(20)19-7-6-15(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJFOBWKJCFZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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